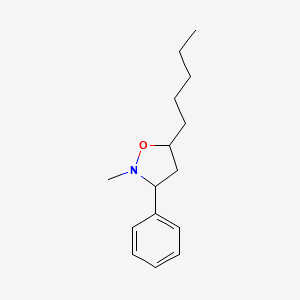
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine is a heterocyclic organic compound featuring a five-membered ring with one nitrogen and one oxygen atom This compound is part of the oxazolidine family, known for their significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions, providing good to excellent yields of the target oxazolidine.
Industrial Production Methods: Industrial production of oxazolidines, including this compound, often employs transition metal-catalyzed cascade reactions or extended one-pot asymmetric azaelectrocyclization . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert oxazolidines to amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products:
Oxidation: Oxazolidinones.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidines depending on the reagents used.
Scientific Research Applications
2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine has diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure.
Industry: Utilized in the production of polymers and as stabilizers in various chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine exerts its effects involves interactions with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the nitrogen and oxygen atoms in the ring, which can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Oxazolidinones: These compounds are structurally similar but contain a carbonyl group in the ring.
Oxazolines: Similar five-membered rings but with different substituents and reactivity.
Imidazoles: Another class of five-membered heterocycles with nitrogen atoms.
Uniqueness: 2-Methyl-5-pentyl-3-phenyl-1,2-oxazolidine is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
19969-14-3 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2-methyl-5-pentyl-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C15H23NO/c1-3-4-6-11-14-12-15(16(2)17-14)13-9-7-5-8-10-13/h5,7-10,14-15H,3-4,6,11-12H2,1-2H3 |
InChI Key |
SVWJZUHGLVIESB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(N(O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


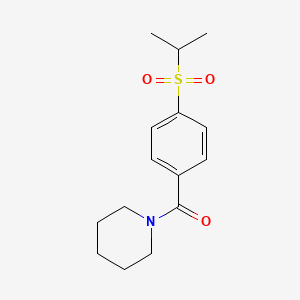
![Dioctyl 3,3'-[ethane-1,2-diylbis(oxy)]dipropanoate](/img/structure/B14715877.png)
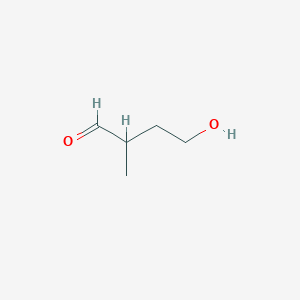
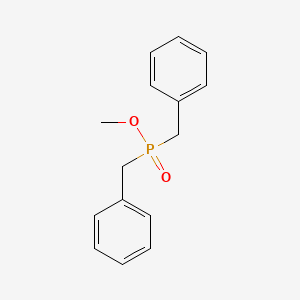

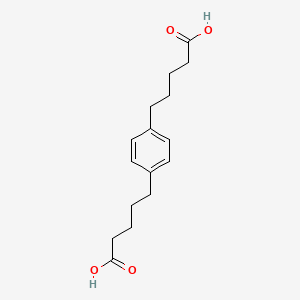


![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
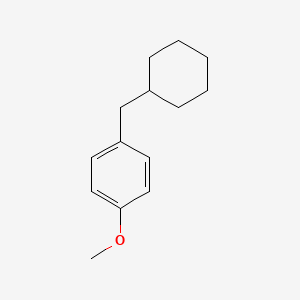
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)


